

An In-depth Technical Guide to the Influenza HA (518-526) Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Influenza HA (518-526)

Cat. No.: B12422881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Influenza Hemagglutinin (HA) protein is a critical component of the influenza virus, mediating both binding to host cell receptors and fusion of the viral and endosomal membranes. Within this protein lies the HA (518-526) peptide, a nonapeptide with the sequence Isoleucine-Tyrosine-Serine-Threonine-Valine-Alanine-Serine-Serine-Leucine (IYSTVASSL). This peptide has been extensively studied and is recognized as a key immunodominant epitope for cytotoxic T-lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2K^d.^{[1][2][3]} Its ability to elicit a strong CD8⁺ T-cell response makes it a valuable tool in immunological research, vaccine development, and studies of T-cell receptor (TCR) recognition. This guide provides a comprehensive overview of the HA (518-526) peptide, including its core properties, function, and the experimental protocols used to investigate its immunological activity.

Core Properties and Sequence

The fundamental characteristics of the **Influenza HA (518-526)** peptide are summarized below. This peptide is derived from the stem region of the hemagglutinin protein.^[4]

Property	Value	Reference
Sequence (Three Letter Code)	Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu	[4]
Sequence (One Letter Code)	IYSTVASSL	[4]
Molecular Formula	C42H69N9O15	[2][3][4]
Molecular Weight	940.07 g/mol	[2][4]
Purity	>95% (Commercially available)	[4]
Form	Lyophilized powder	[4]

Immunological Function

The primary function of the HA (518-526) peptide is its role as a potent activator of the cellular immune response. Specifically, it is recognized by the T-cell receptors of CD8+ cytotoxic T-lymphocytes when presented by the MHC class I molecule H-2K^d in mice.[1][3] This recognition triggers a cascade of events leading to the activation, proliferation, and differentiation of antigen-specific CD8+ T-cells. These effector T-cells are then capable of identifying and eliminating influenza virus-infected cells, thereby contributing to viral clearance. [5]

The immunodominance of this epitope in H-2^d mice makes it a focal point for studying the breadth and specificity of the anti-influenza T-cell response.[1] It is frequently used as a positive control or specific stimulus in a variety of immunological assays designed to quantify the cellular immune response to influenza infection or vaccination.[6]

Quantitative Data on Experimental Usage

The concentration of HA (518-526) peptide used in experimental settings is critical for achieving optimal T-cell stimulation without inducing non-specific activation or toxicity. The following table summarizes typical concentration ranges reported in the literature for various applications.

Assay	Peptide Concentration	Purpose	Reference
Intracellular Cytokine Staining (ICS)	1 μ M	In vitro restimulation of splenocytes	[7]
Intracellular Cytokine Staining (ICS)	2 μ g/mL	Overnight stimulation of splenocytes	[8]
Intracellular Cytokine Staining (ICS)	5 μ g/mL	Restimulation of splenocytes	[9]
In vivo Cytotoxicity Assay	9 μ M	Pulsing of target splenocytes	[7]
T-cell Proliferation Assay	1 μ g/mL	Coculture with purified T-cells and APCs	[10]
ELISPOT Assay	10 mM	Stimulation of splenocytes	[11]
CTL Activity Assay	Decreasing concentrations	Pulsing of target cells	[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key assays used to characterize the function of the **Influenza HA (518-526)** peptide.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of HA (518-526)-specific, IFN- γ -producing T-cells.

Materials:

- PVDF-membrane 96-well plates

- Anti-cytokine (e.g., IFN- γ) capture antibody
- Biotinylated anti-cytokine detection antibody
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- HA (518-526) peptide
- Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)
- Complete RPMI-10 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L-glutamine
- Phosphate-Buffered Saline (PBS)
- Bovine Serum Albumin (BSA)

Procedure:

- Plate Coating: Coat the ELISPOT plate wells with an anti-IFN- γ capture antibody overnight at 4°C.
- Washing: Wash the plates four times with sterile PBS to remove unbound antibody.
- Blocking: Block the wells with complete RPMI-10 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.
- Cell Plating: Add 2.5×10^5 splenocytes or PBMCs per well.
- Stimulation: Add the HA (518-526) peptide to the appropriate wells at a final concentration of 10 mM. Include a negative control (medium alone) and a positive control (e.g., a mitogen like Concanavalin A).

- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Cell Lysis and Washing: Lyse the cells by washing the plate with PBS containing 0.05% Tween-20 (PBST).
- Detection Antibody: Add a biotinylated anti-IFN- γ detection antibody and incubate for 2 hours at room temperature.
- Washing: Wash the plates four times with PBST.
- Enzyme Conjugate: Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.
- Washing: Wash the plates four times with PBST.
- Development: Add the substrate solution and incubate until distinct spots emerge.
- Stopping the Reaction: Stop the reaction by washing with distilled water.
- Analysis: Air-dry the plate and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique used to detect intracellular cytokines, allowing for the simultaneous identification of the phenotype of the cytokine-producing cells.

Materials:

- HA (518-526) peptide
- Single-cell suspension of splenocytes or PBMCs
- Complete RPMI-10 medium
- Brefeldin A or Monensin (protein transport inhibitors)
- Anti-CD16/CD32 antibody (Fc block)
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)

- Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α)
- Flow cytometer

Procedure:

- **Cell Stimulation:** In a 96-well round-bottom plate, culture $1-2 \times 10^6$ splenocytes or PBMCs with the HA (518-526) peptide (1-5 $\mu\text{g/mL}$) for 5-6 hours at 37°C.
- **Protein Transport Inhibition:** Add Brefeldin A or Monensin for the final 4-5 hours of incubation to allow cytokines to accumulate within the cells.
- **Surface Staining:** Wash the cells and stain with a viability dye. Then, block Fc receptors with an anti-CD16/CD32 antibody. Stain for surface markers such as CD3 and CD8 for 30 minutes at 4°C.
- **Fixation and Permeabilization:** Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
- **Intracellular Staining:** Stain for intracellular cytokines such as IFN- γ and TNF- α for 30 minutes at 4°C.
- **Washing:** Wash the cells to remove unbound antibodies.
- **Acquisition:** Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- **Analysis:** Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells producing specific cytokines in response to the HA (518-526) peptide.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.

Materials:

- HA (518-526) peptide

- Splenocytes from naïve donor mice
- Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low)
- Recipient mice (previously immunized or infected)
- Flow cytometer

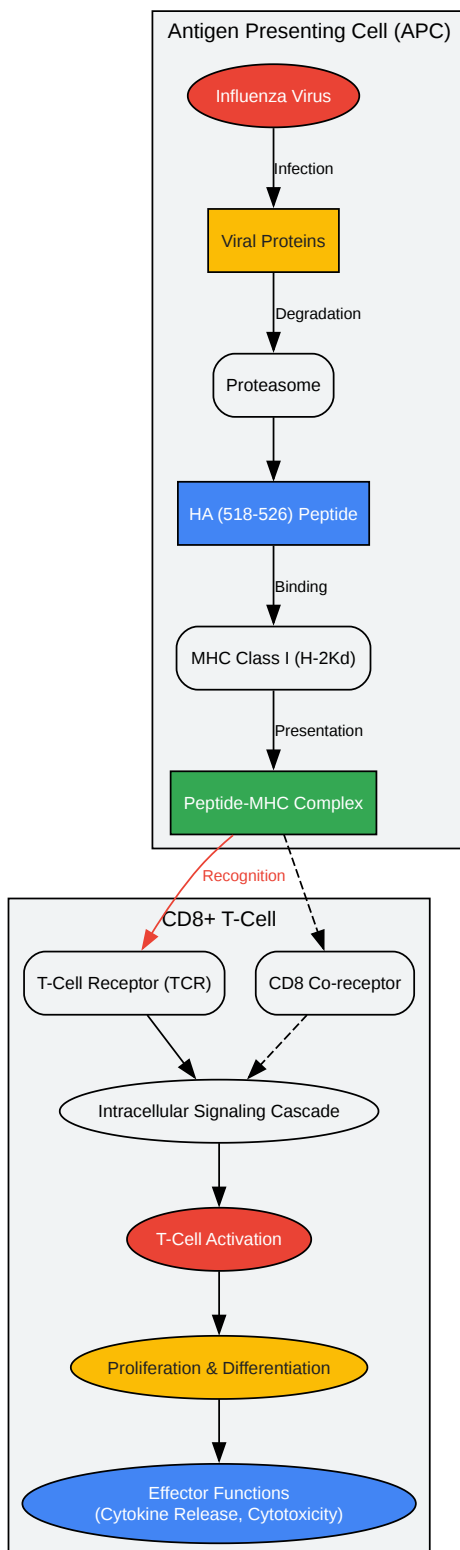
Procedure:

- Target Cell Preparation: Harvest splenocytes from a naïve donor mouse and divide them into two populations.
- Peptide Pulsing: Pulse one population with the HA (518-526) peptide (e.g., 9 μ M) for 1 hour at 37°C. The other population serves as the unpulsed control.
- CFSE Labeling: Label the peptide-pulsed population with a high concentration of CFSE (CFSE^{high}) and the unpulsed population with a low concentration of CFSE (CFSE^{low}).
- Cell Injection: Mix the two labeled populations at a 1:1 ratio and inject them intravenously into recipient mice.
- In Vivo Killing: Allow 12-18 hours for in vivo killing to occur.
- Spleen Harvesting and Analysis: Harvest the spleens from the recipient mice and prepare a single-cell suspension.
- Flow Cytometry: Analyze the splenocytes by flow cytometry to distinguish the CFSE^{high} and CFSE^{low} populations.
- Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: $[1 - (\text{ratio of CFSE}^{\text{high}} \text{ to CFSE}^{\text{low}} \text{ in experimental mice} / \text{ratio in control mice})] \times 100$.

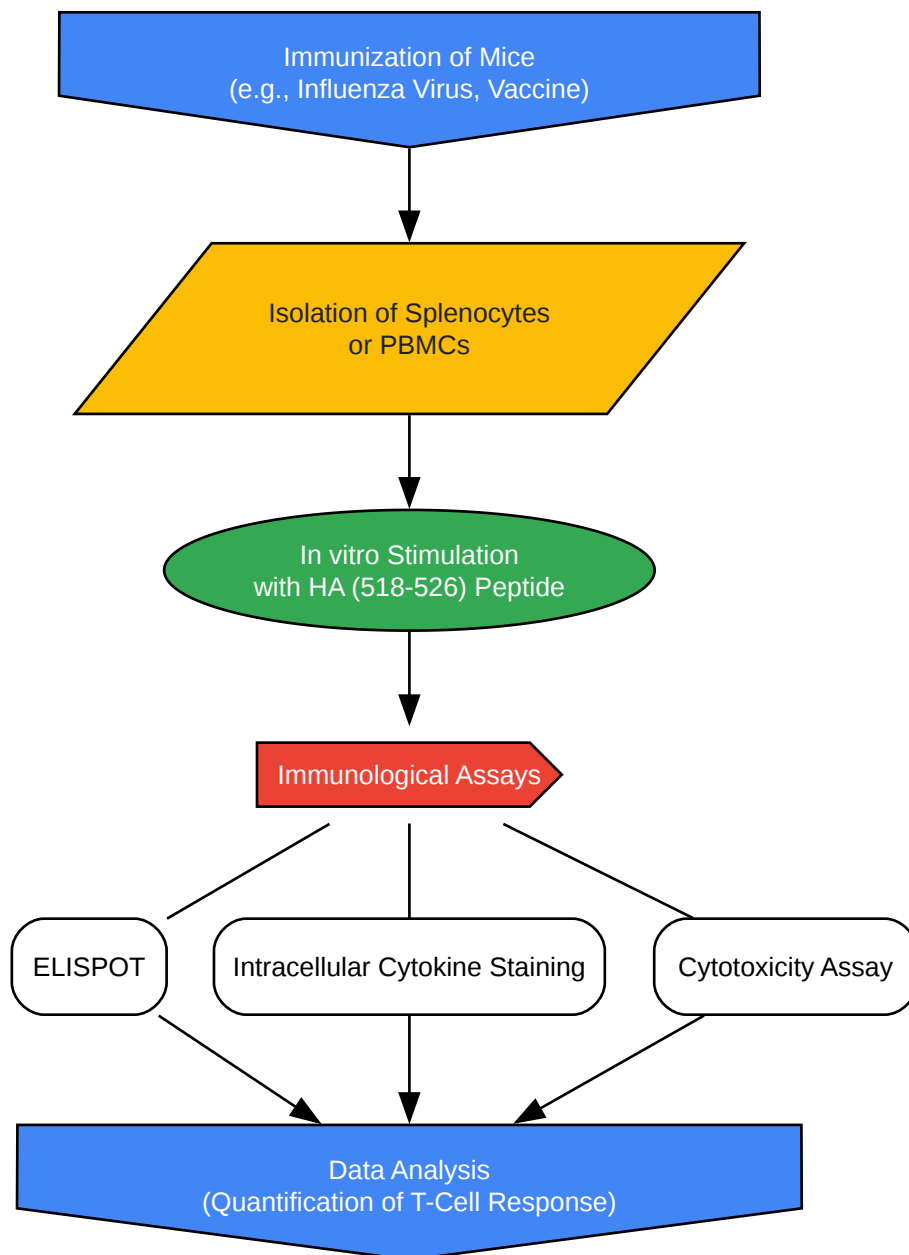
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway initiated by HA (518-526) recognition and a typical experimental workflow for assessing the resulting cellular immune response.

T-Cell Recognition of Influenza HA (518-526) Peptide

[Click to download full resolution via product page](#)Caption: T-Cell Recognition of **Influenza HA (518-526)** Peptide.

Workflow for Assessing Cellular Immunity to HA (518-526)

[Click to download full resolution via product page](#)

Caption: Workflow for Assessing Cellular Immunity to HA (518-526).

Conclusion

The **Influenza HA (518-526)** peptide, IYSTVASSL, is an indispensable tool for researchers in immunology and virology. Its well-characterized role as an immunodominant CTL epitope in the context of H-2K^d provides a robust system for studying the intricacies of T-cell responses to

influenza. The standardized protocols and quantitative data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding and manipulating the cellular immune response to this critical human pathogen. As the quest for a universal influenza vaccine continues, the insights gained from studying conserved epitopes like HA (518-526) will undoubtedly play a pivotal role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Influenza HA (518-526) - Elabscience® [elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Unmasking Stem-Specific Neutralizing Epitopes by Abolishing N-Linked Glycosylation Sites of Influenza Virus Hemagglutinin Proteins for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MVA Vectors Expressing Conserved Influenza Proteins Protect Mice against Lethal Challenge with H5N1, H9N2 and H7N1 Viruses | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Elevation of CpG frequencies in influenza A genome attenuates pathogenicity but enhances host response to infection | eLife [elifesciences.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Influenza HA (518-526) Peptide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12422881#influenza-ha-518-526-peptide-sequence-and-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com